
N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. It might involve reactions like amide coupling, nucleophilic aromatic substitution, or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography are often used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the thioether linkage could be involved in oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar and non-polar regions, while its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Antioxidant and Neuroprotective Effects
Research has identified compounds structurally similar to N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide, demonstrating potent antioxidant capacity and neuroprotective effects. These compounds are particularly effective against cell death induced by oxidative stress, making them promising candidates for treating pathologies associated with oxidative stress (Pachón-Angona et al., 2019).
Dopamine Receptor Interactions
Studies have explored derivatives of this compound and their interaction with dopamine receptors. These derivatives have shown promise in selectively binding to dopamine D(3) and D(4) receptors, which can be significant in developing treatments for neurological disorders (Leopoldo et al., 2002).
Anticancer Activity
Compounds similar to the specified benzamide have been studied for their anticancer activities. These include inhibiting the proliferation of cancer cells, particularly those expressing high levels of the epidemal growth factor receptor (EGFR). This makes them valuable for researching novel anticancer agents targeting EGFR (Zhang et al., 2017).
Molecular Docking Studies
Molecular docking studies have been conducted on related compounds to understand their interactions with specific receptors or proteins. These studies can inform the development of new drugs with targeted activities (Huang et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-19-9-8-12-23(20(19)2)30-27(32)18-35-26-17-31(24-13-6-4-10-21(24)26)16-15-29-28(33)22-11-5-7-14-25(22)34-3/h4-14,17H,15-16,18H2,1-3H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKURXLUYHXCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

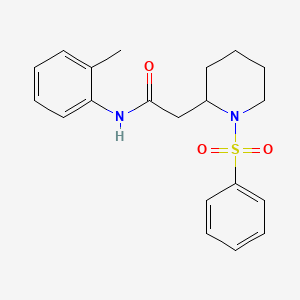
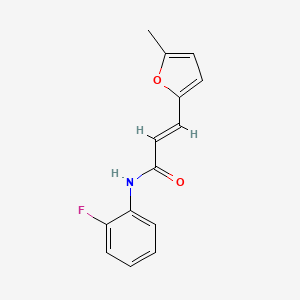


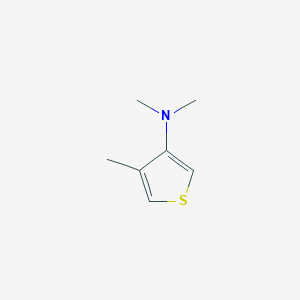
![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2440237.png)
![2,6-dichloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]pyridine-3-sulfonamide](/img/structure/B2440238.png)

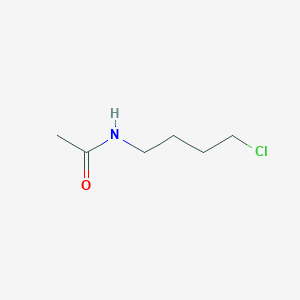
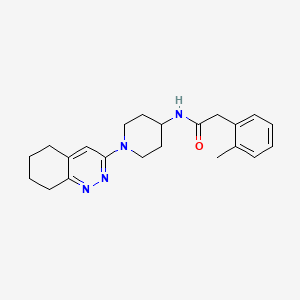
![2-[1-(3-Methoxybenzoyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2440245.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate](/img/structure/B2440246.png)
![2-Chloro-N-[(4-chloro-3-fluorophenyl)methyl]-N-(2-hydroxypropyl)acetamide](/img/structure/B2440249.png)